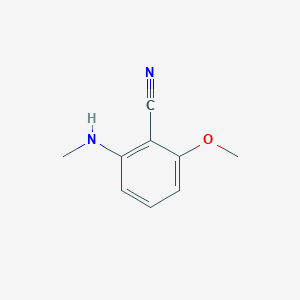

2-Methoxy-6-(methylamino)benzonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-methoxy-6-(methylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUNTAGFYWVNHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and properties of 2-Methoxy-6-(methylamino)benzonitrile"

An In-depth Technical Guide to the Synthesis and Properties of 2-Methoxy-6-(methylamino)benzonitrile

Executive Summary

This compound is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—comprising a methoxy group, a secondary amine, and a nitrile—offers multiple points for chemical modification and interaction with biological targets. The nitrile group, in particular, is a valuable pharmacophore known to act as a bioisostere for other functional groups and participate in critical hydrogen bonding interactions within enzyme active sites.[1] This guide provides a comprehensive overview of this compound, addressing the notable absence of detailed synthetic protocols in publicly accessible literature. We propose logical, field-proven synthetic strategies, predict its physicochemical and spectroscopic properties based on analogous structures, and explore its potential applications in drug discovery. This document is intended to serve as a foundational resource for researchers and scientists interested in leveraging this promising, yet under-explored, chemical entity.

Introduction: The Strategic Value of Substituted Benzonitriles

The benzonitrile framework is a privileged scaffold in modern drug development, appearing in a wide array of therapeutic agents targeting conditions from cancer to viral infections.[2] Its value stems from the electronic properties and geometric constraints imparted by the cyano (-C≡N) group. As a potent electron-withdrawing group, it modulates the reactivity and pharmacokinetic properties of the parent molecule. Furthermore, its linear geometry and ability to act as a hydrogen bond acceptor make it a powerful tool for achieving high-affinity binding to protein targets.[1]

The specific compound, this compound, incorporates two additional key functional groups. The methoxy (-OCH₃) group at the ortho position can influence conformation through steric effects and participate in hydrogen bonding. The methylamino (-NHCH₃) group provides a basic handle and another hydrogen bond donor/acceptor site, crucial for solubility and target engagement. This 1,2,3-trisubstitution pattern presents a unique chemical architecture for designing novel molecular probes and drug candidates. This guide aims to bridge the current information gap by providing a robust theoretical and practical framework for the synthesis, characterization, and application of this high-potential molecule.

Proposed Synthetic Strategies

While this compound is commercially available from some suppliers[3], detailed peer-reviewed synthetic procedures are not prevalent. Drawing upon established principles of organic synthesis, we propose two robust and logical pathways starting from the more readily available precursor, 2-Amino-6-methoxybenzonitrile.

Pathway I: Synthesis via Direct N-Methylation

The most direct and efficient route to the target compound is the N-methylation of 2-Amino-6-methoxybenzonitrile. Reductive amination is the method of choice for this transformation due to its high yields, mild reaction conditions, and avoidance of over-alkylation often seen with other methylating agents.

Rationale: This process involves the in-situ formation of an imine between the primary amine and formaldehyde, which is then immediately reduced by a selective hydride donor, typically sodium triacetoxyborohydride [NaBH(OAc)₃]. This reducing agent is particularly effective as it is mild enough not to reduce the nitrile group and is stable in acidic conditions often used to catalyze imine formation.

Caption: Synthetic workflow for N-methylation.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 2-Amino-6-methoxybenzonitrile (1.0 eq) in 1,2-dichloroethane (DCE, ~0.1 M), add aqueous formaldehyde (1.2 eq, 37% solution) and glacial acetic acid (2.0 eq).

-

Stirring: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine/enamine.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Pathway II: Synthesis via Nucleophilic Aromatic Substitution (SNA_r_)

An alternative strategy involves a two-step process starting with the conversion of the primary amine to a better leaving group, such as a halogen, followed by a nucleophilic aromatic substitution (SNA_r_) with methylamine. This pathway, while longer, is fundamentally robust and instructive.

Rationale: The primary amine of 2-Amino-6-methoxybenzonitrile can be converted to a diazonium salt, which can then be transformed into a fluoro group via the Balz-Schiemann reaction. The resulting 2-fluoro-6-methoxybenzonitrile is an excellent substrate for SNA_r_. The strong electron-withdrawing nature of both the nitrile and the fluoro group activates the aromatic ring for attack by a nucleophile like methylamine.

Caption: Two-step synthesis via SNA_r_.

Experimental Protocol: SNA_r_

-

Step A: Synthesis of 2-Fluoro-6-methoxybenzonitrile

-

Diazotization: Cool a suspension of 2-Amino-6-methoxybenzonitrile (1.0 eq) in aqueous fluoroboric acid (HBF₄, 48%, 3.0 eq) to 0°C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5°C.

-

Isolation: Stir the resulting diazonium salt suspension for 30 minutes at 0°C, then collect the precipitate by filtration. Wash the solid with cold water and diethyl ether.

-

Decomposition: Gently heat the dry diazonium salt under vacuum until gas evolution ceases to yield the crude 2-fluoro-6-methoxybenzonitrile, which can be purified by chromatography.

-

-

Step B: Nucleophilic Substitution

-

Reaction Setup: Dissolve the 2-fluoro-6-methoxybenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO). Add potassium carbonate (K₂CO₃, 2.0 eq) and a solution of methylamine (2.0-3.0 eq, e.g., 40% in water).

-

Heating: Heat the reaction mixture to 80-100°C and stir for 4-8 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purify the residue by column chromatography to obtain the final product.

-

Physicochemical and Spectroscopic Properties

As experimental data for this compound is not widely published, the following properties are predicted based on its chemical structure and data from analogous compounds such as 2-methoxybenzonitrile[4][5] and 2-methoxy-6-methylbenzonitrile[6].

| Property | Predicted Value / Characteristic | Rationale / Reference Analogue |

| Molecular Formula | C₉H₁₀N₂O | --- |

| Molecular Weight | 162.19 g/mol | --- |

| Appearance | Likely off-white to pale yellow solid | Common for substituted anilines/benzonitriles |

| Boiling Point | >200 °C (at 760 mmHg) | Higher than 2-methoxybenzonitrile due to H-bonding |

| Solubility | Soluble in methanol, DMSO, DCM; sparingly soluble in water | Presence of polar functional groups |

| XLogP3 | ~1.8 - 2.2 | Calculated based on functional group contributions |

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.3-7.5 (t, 1H): Aromatic proton at C4, coupled to C3 and C5 protons.

-

δ 6.6-6.8 (d, 1H): Aromatic proton at C5 or C3.

-

δ 6.5-6.7 (d, 1H): Aromatic proton at C3 or C5.

-

δ 4.5-5.0 (br s, 1H): N-H proton, exchangeable with D₂O.

-

δ 3.9 (s, 3H): Methoxy (-OCH₃) protons.

-

δ 2.9 (d, 3H): Methylamino (-NHCH₃) protons, coupled to the N-H proton.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 160-162: C2 (aromatic, attached to -OCH₃).

-

δ 150-152: C6 (aromatic, attached to -NHCH₃).

-

δ 132-134: C4 (aromatic).

-

δ 117-119: C1 (quaternary, attached to -CN).

-

δ 110-112: C5 (aromatic).

-

δ 105-107: C3 (aromatic).

-

δ 98-100: C-CN (nitrile carbon).[7]

-

δ 55-57: -OCH₃ carbon.

-

δ 30-32: -NHCH₃ carbon.

-

-

IR Spectroscopy (ATR):

-

3350-3450 cm⁻¹: N-H stretch (secondary amine).

-

2900-3100 cm⁻¹: C-H stretches (aromatic and aliphatic).

-

2220-2240 cm⁻¹: C≡N stretch (strong, sharp).

-

1580-1610 cm⁻¹: C=C aromatic ring stretches.

-

1240-1280 cm⁻¹: Asymmetric C-O-C stretch (aryl ether).

-

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive starting point for the development of novel therapeutics, particularly as an inhibitor of enzymes like kinases, phosphodiesterases, or other ATP-binding proteins.

-

Kinase Inhibition: Many kinase inhibitors utilize a substituted aniline or similar core to form key hydrogen bonds in the hinge region of the ATP-binding pocket. The methylamino group of this scaffold can serve as a hinge-binder, while the rest of the molecule can be elaborated to occupy adjacent hydrophobic pockets.

-

Anti-inflammatory Agents: Derivatives of methoxy-substituted aromatic compounds have shown promise as anti-inflammatory agents.[8][9] The specific substitution pattern of this molecule could be exploited to design novel inhibitors of inflammatory pathways.

-

Antiviral and Anticancer Potential: Benzonitrile derivatives are known to possess a wide range of biological activities, including antiviral and anticancer properties.[2][10] This scaffold provides a novel platform for exploring these therapeutic areas.

Caption: Conceptual workflow in drug discovery.

Safety and Handling

Hazard Identification: Based on related benzonitriles, this compound should be handled with care. It is predicted to be harmful if swallowed, harmful in contact with skin, and may cause skin, eye, and respiratory irritation.[4] Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

Conclusion

This compound represents a valuable yet underexplored chemical scaffold. Its synthesis is readily achievable through established and reliable organic chemistry transformations, such as reductive amination or nucleophilic aromatic substitution. The combination of a hydrogen-bond-accepting nitrile, a hydrogen-bond-donating/accepting methylamino group, and a methoxy moiety provides a rich platform for generating molecular diversity. The predicted physicochemical and spectroscopic properties outlined in this guide offer a baseline for its characterization. For researchers in drug discovery and materials science, this compound is a promising entry point for developing novel molecules with tailored biological or physical properties.

References

- CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google P

-

2-Methoxy-6-methylbenzonitrile | C9H9NO | CID 590226 - PubChem. (URL: [Link])

-

This compound suppliers and producers - BuyersGuideChem. (URL: [Link])

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (URL: [Link])

-

2-methoxy-6-icosynoic acid – a fatty acid that induces death of neuroblastoma cells. (URL: [Link])

-

Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative - IOSR Journal. (URL: [Link])

- US7563920B2 - Methods for preparing 2-methoxyisobutylisonitrile and tetrakis(2-methoxyisobutylisonitrile)copper(I)

- CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google P

-

(PDF) 2-Methoxy-6-Acetyl-7-Methyljuglone: A Bioactive Phytochemical with Potential Pharmacological Activities - ResearchGate. (URL: [Link])

-

Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap. (URL: [Link])

-

Synthesis and antiinflammatory activity of 7-methanesulfonylamino-6-phenoxychromones. Antiarthritic effect of the 3-formylamino compound (T-614) in chronic inflammatory disease models - PubMed. (URL: [Link])

-

Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - MDPI. (URL: [Link])

-

4-((2-(Methylamino)ethoxy)methyl)benzonitrile Hydrochloride | CAS 1803606-15-6. (URL: [Link])

-

Organic Chemistry Ir And Nmr Cheat Sheet. (URL: [Link])

-

2-Methoxybenzonitrile | C8H7NO | CID 81086 - PubChem. (URL: [Link])

-

6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23). (URL: [Link])

-

Benzonitrile, 2-methyl- - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies - NIH. (URL: [Link])

-

Advanced Organic Chemistry: 1 H NMR spectrum of 2-methoxypropane. (URL: [Link])

- CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google P

Sources

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 4. 2-Methoxybenzonitrile | C8H7NO | CID 81086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methoxybenzonitrile 99 6609-56-9 [sigmaaldrich.com]

- 6. 2-Methoxy-6-methylbenzonitrile | C9H9NO | CID 590226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methoxybenzonitrile(6609-56-9) 13C NMR [m.chemicalbook.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. Synthesis and antiinflammatory activity of 7-methanesulfonylamino-6-phenoxychromones. Antiarthritic effect of the 3-formylamino compound (T-614) in chronic inflammatory disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methoxy-6-(methylamino)benzonitrile: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-(methylamino)benzonitrile is a substituted aromatic nitrile of interest in medicinal chemistry and drug discovery. Its structural framework, featuring a benzonitrile core with methoxy and methylamino substituents, presents a unique combination of functional groups that can participate in various non-covalent interactions with biological targets. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a proposed synthetic pathway, and key characterization data, offering a valuable resource for researchers exploring its potential applications. The benzonitrile moiety is a well-established pharmacophore found in a range of biologically active molecules, including enzyme inhibitors. [cite: ] The strategic placement of the electron-donating methoxy and methylamino groups at the ortho positions can significantly influence the electronic properties and conformational flexibility of the molecule, making it an attractive scaffold for further chemical exploration.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central benzene ring substituted with a nitrile (-C≡N) group, a methoxy (-OCH₃) group at the 2-position, and a methylamino (-NHCH₃) group at the 6-position.

Key Structural Features:

-

Planar Aromatic Core: The benzene ring provides a rigid scaffold for the appended functional groups.

-

Hydrogen Bond Donors and Acceptors: The methylamino group provides a hydrogen bond donor (N-H), while the nitrogen of the nitrile and the oxygen of the methoxy group act as hydrogen bond acceptors.

-

Lipophilic Character: The methyl groups and the aromatic ring contribute to the molecule's lipophilicity.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | [cite: ] |

| Molecular Weight | 162.19 g/mol | [cite: ] |

| CAS Number | 1332581-19-7 | [cite: ] |

graph "Molecular_Structure_of_2_Methoxy_6_methylamino_benzonitrile" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents C_CN [label="C"]; N_CN [label="N"]; O_MeO [label="O"]; C_MeO [label="C"]; N_NHMe [label="N"]; C_NHMe [label="C"]; H_NH [label="H"];

// Positioning nodes for the benzene ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];

// Positioning substituents C_CN [pos="2.6,1.5!"]; N_CN [pos="3.9,2.25!"]; O_MeO [pos="-2.6,1.5!"]; C_MeO [pos="-3.9,2.25!"]; N_NHMe [pos="2.6,-1.5!"]; C_NHMe [pos="3.9,-2.25!"]; H_NH [pos="2.6,-2.5!"];

// Drawing bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Double bonds in benzene ring C1 -- C2 [style=bold]; C3 -- C4 [style=bold]; C5 -- C6 [style=bold];

// Bonds to substituents C6 -- C_CN; C_CN -- N_CN [style=bold]; C2 -- O_MeO; O_MeO -- C_MeO; C5 -- N_NHMe; N_NHMe -- C_NHMe; N_NHMe -- H_NH;

// Atom labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_CN [label="C"]; N_CN [label="N"]; O_MeO [label="O"]; C_MeO [label="CH₃"]; N_NHMe [label="N"]; C_NHMe [label="CH₃"]; H_NH [label="H"]; }

Caption: 2D Molecular Structure of this compound.

Proposed Synthesis Pathway

While a specific, peer-reviewed synthesis for this compound has not been prominently reported, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of substituted benzonitriles. A potential starting material is 2-fluoro-6-methoxybenzonitrile, which can undergo a nucleophilic aromatic substitution reaction with methylamine.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

This protocol is based on general procedures for nucleophilic aromatic substitution on activated aryl fluorides. Optimization of reaction conditions (temperature, time, and stoichiometry) would be necessary to achieve high yields.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-6-methoxybenzonitrile (1.0 eq), potassium carbonate (K₂CO₃) (2.0 eq), and anhydrous dimethyl sulfoxide (DMSO).

-

Addition of Reagent: Add a solution of methylamine (e.g., 40% in water or as a solution in THF, 1.5 eq) to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following are predicted characteristic spectroscopic features based on the analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Ar-H): Signals in the range of δ 6.0-7.5 ppm. The substitution pattern will lead to a specific splitting pattern (e.g., a triplet and two doublets).

-

Methoxy Protons (-OCH₃): A singlet at approximately δ 3.8-4.0 ppm.

-

Methylamino Proton (N-H): A broad singlet that may be exchangeable with D₂O, typically in the range of δ 4.5-5.5 ppm.

-

Methylamino Methyl Protons (-NHCH₃): A singlet or a doublet (if coupled to the N-H proton) around δ 2.8-3.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Nitrile Carbon (-C≡N): A signal in the region of δ 115-120 ppm.

-

Aromatic Carbons (Ar-C): Multiple signals between δ 90-160 ppm. The carbons attached to the methoxy and methylamino groups will be significantly shielded or deshielded.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

Methylamino Methyl Carbon (-NHCH₃): A signal in the range of δ 30-35 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy:

-

N-H Stretch: A sharp to moderately broad absorption band around 3350-3450 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.

-

C≡N Stretch (Nitrile): A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Methoxy): A strong absorption band around 1240-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric).

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak at m/z = 162. Subsequent fragmentation may involve the loss of a methyl group (-CH₃, m/z = 147) or other characteristic fragments.

Potential Applications in Drug Discovery

Substituted benzonitriles are a class of compounds with diverse biological activities. The nitrile group can act as a bioisostere for other functional groups and can participate in key interactions with biological targets. The presence of the methoxy and methylamino groups provides opportunities for further structural modification to optimize potency, selectivity, and pharmacokinetic properties. Given the structural motifs present in this compound, it could be investigated for activities such as:

-

Enzyme Inhibition: The nitrile group is a known feature in various enzyme inhibitors.

-

Receptor Modulation: The overall scaffold could be suitable for interaction with various G-protein coupled receptors (GPCRs) or ion channels.

-

Scaffold for Library Synthesis: This molecule can serve as a versatile starting point for the synthesis of a library of related compounds for high-throughput screening.

Conclusion

This compound represents an interesting and underexplored molecule with potential for applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a plausible synthetic route. The predicted spectroscopic data offers a foundation for its characterization. Further experimental validation of its synthesis and biological activity is warranted to fully elucidate its potential.

References

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

-

1PlusChem. (n.d.). This compound. Retrieved from [Link]

Spectroscopic Characterization of 2-Methoxy-6-(methylamino)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-(methylamino)benzonitrile is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a benzonitrile core with methoxy and methylamino substituents, presents a unique electronic and steric environment. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior. This guide provides a comprehensive overview of the predicted spectroscopic data for this molecule and outlines the methodologies for its empirical determination and interpretation.

The strategic placement of the electron-donating methoxy and methylamino groups, alongside the electron-withdrawing nitrile group on the aromatic ring, creates a push-pull system that can influence the molecule's reactivity and photophysical properties. A thorough analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is therefore essential for any research or development involving this compound.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound is foundational to interpreting its spectroscopic data. The following diagram illustrates the numbering of the carbon and hydrogen atoms, which will be referenced throughout this guide.

Figure 1: Chemical structure of this compound with atom numbering.

The following sections will detail the predicted spectroscopic data for this molecule and provide the necessary protocols for their acquisition and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methylamino protons, and the N-H proton. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) |

| H4 | ~7.3 - 7.5 | Triplet (t) | 1H | J ≈ 8.0 |

| H3, H5 | ~6.2 - 6.4 | Doublet (d) | 2H | J ≈ 8.0 |

| N-H | ~5.0 - 6.0 | Broad Singlet (br s) | 1H | - |

| O-CH₃ | ~3.8 - 4.0 | Singlet (s) | 3H | - |

| N-CH₃ | ~2.8 - 3.0 | Singlet (s) | 3H | - |

Rationale for Predictions:

-

Aromatic Protons: The aromatic protons (H3, H4, H5) will be the most deshielded. H4, situated between two carbons bonded to hydrogen, is expected to appear as a triplet. H3 and H5 are in similar chemical environments and are expected to appear as a doublet due to coupling with H4. The electron-donating methoxy and methylamino groups will shield these protons, shifting them upfield compared to unsubstituted benzonitrile.

-

N-H Proton: The chemical shift of the N-H proton can be highly variable and is dependent on solvent, concentration, and temperature. It is expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

-

Methoxy and Methylamino Protons: The protons of the methoxy (O-CH₃) and methylamino (N-CH₃) groups are not coupled to other protons and will therefore appear as sharp singlets. The methoxy protons are expected to be slightly more deshielded than the methylamino protons due to the higher electronegativity of oxygen compared to nitrogen.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon(s) | Predicted Chemical Shift (ppm) |

| C≡N | ~118 - 122 |

| C1 | ~100 - 105 |

| C2, C6 | ~155 - 160 |

| C3, C5 | ~105 - 110 |

| C4 | ~130 - 135 |

| O-CH₃ | ~55 - 60 |

| N-CH₃ | ~30 - 35 |

Rationale for Predictions:

-

Nitrile Carbon: The carbon of the nitrile group (C≡N) is typically found in the 118-122 ppm range.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbons bearing the electron-donating methoxy and methylamino groups (C2 and C6) will be the most deshielded. The carbon attached to the nitrile group (C1) will be significantly shielded. The remaining aromatic carbons (C3, C4, C5) will have shifts determined by the combined electronic effects of the substituents.

-

Alkyl Carbons: The methoxy carbon (O-CH₃) is expected to be in the 55-60 ppm range, while the methylamino carbon (N-CH₃) will be more upfield, in the 30-35 ppm range.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the N-H proton.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectrum

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, sharp |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C≡N Stretch | 2220 - 2260 | Strong, sharp |

| C=C Stretch (aromatic) | 1580 - 1620 and 1450 - 1500 | Medium to Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-O Stretch (aryl ether) | 1200 - 1275 (asymmetric) and 1020 - 1075 (symmetric) | Strong |

Rationale for Predictions:

-

N-H and C-H Stretches: The N-H stretch will appear as a sharp peak in the 3300-3500 cm⁻¹ region. The aromatic and aliphatic C-H stretches will be observed just above and below 3000 cm⁻¹, respectively.

-

Nitrile Stretch: The C≡N triple bond stretch is a very characteristic and strong absorption in the 2220-2260 cm⁻¹ region. Its position can be slightly influenced by the electronic effects of the other substituents.

-

Aromatic C=C Stretches: The aromatic ring will show characteristic C=C stretching vibrations in the 1450-1620 cm⁻¹ region.

-

C-N and C-O Stretches: The C-N and C-O single bond stretches will appear in the fingerprint region of the spectrum and can be useful for confirming the presence of the methylamino and methoxy groups.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solution Sample: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest and place it in a liquid cell.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: Record a background spectrum of the empty sample compartment (or the pure solvent/KBr). Then, record the sample spectrum. The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its molecular formula and aspects of its structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula of this compound is C₉H₁₀N₂O.[1] The calculated monoisotopic mass is approximately 162.08 g/mol .[1] Therefore, the electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 162.

-

Major Fragmentation Pathways:

-

Loss of a methyl group (-CH₃): A peak at m/z = 147, corresponding to the loss of a methyl radical from either the methoxy or methylamino group.

-

Loss of formaldehyde (-CH₂O): A peak at m/z = 132, resulting from the loss of formaldehyde from the methoxy group.

-

Loss of HCN: A peak at m/z = 135, corresponding to the loss of hydrogen cyanide from the nitrile group.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Direct Infusion (for ESI or APCI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent and inject it into a gas chromatograph coupled to a mass spectrometer. This is suitable for volatile and thermally stable compounds.

-

-

Ionization Method:

-

Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): Soft ionization techniques that are useful for determining the molecular weight with minimal fragmentation.

-

-

Mass Analyzer:

-

Quadrupole: A common and robust mass analyzer.

-

Time-of-Flight (TOF): Provides high mass accuracy, which can be used to confirm the elemental composition.

-

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Sources

"potential applications of 2-Methoxy-6-(methylamino)benzonitrile in medicinal chemistry"

An In-Depth Technical Guide to the Potential Applications of 2-Methoxy-6-(methylamino)benzonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a small molecule with significant untapped potential in medicinal chemistry. Its unique combination of a benzonitrile scaffold, a methoxy group, and a methylamino substituent provides a rich structural landscape for interaction with various biological targets. This guide explores the therapeutic promise of this compound by dissecting its constituent functional groups and drawing parallels with structurally related molecules with known biological activities. We propose potential therapeutic applications in oncology and metabolic diseases, supported by a hypothetical drug discovery workflow designed to validate these hypotheses. This document serves as a comprehensive resource for researchers looking to unlock the full potential of this compound in the development of novel therapeutics.

Introduction: The Therapeutic Potential of a Multifunctional Scaffold

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Small molecules, in particular, offer the advantage of traversing cellular membranes to reach intracellular targets, a critical feature for treating a wide array of diseases. This compound presents itself as an intriguing candidate for further investigation. While specific biological data for this compound is not yet publicly available, a thorough analysis of its structural components suggests a high probability of valuable pharmacological activity.

This guide will provide a comprehensive overview of the potential applications of this compound by:

-

Deconstructing its chemical architecture: Analyzing the individual contributions of the benzonitrile, methoxy, and methylamino moieties to its potential pharmacodynamic and pharmacokinetic profiles.

-

Drawing evidence-based inferences from related compounds: Examining the known biological activities of structurally similar molecules to hypothesize potential therapeutic targets.

-

Proposing a rational drug discovery workflow: Outlining a series of in silico and in vitro experiments to systematically evaluate the therapeutic potential of this promising scaffold.

Deconstructing the Molecular Architecture: A Triumvirate of Functionality

The therapeutic potential of this compound can be inferred from the well-documented roles of its constituent functional groups in medicinal chemistry.

The Benzonitrile Moiety: A Versatile Pharmacophore

The benzonitrile group is a prominent feature in numerous approved drugs and clinical candidates, targeting a wide range of diseases.[1][2][3] Its utility stems from several key properties:

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[1]

-

Bioisostere: The nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom, allowing for the fine-tuning of a molecule's properties while maintaining its core binding interactions.[4]

-

Modulator of Physicochemical Properties: The strong electron-withdrawing nature of the nitrile group can influence the electronic properties of the aromatic ring, potentially enhancing π-π stacking interactions with protein residues.[2] It can also improve a compound's metabolic stability and bioavailability.[4]

| Drug/Compound Class | Therapeutic Area | Role of Benzonitrile |

| Letrozole | Breast Cancer | Aromatase inhibitor, nitrile mimics carbonyl group[1] |

| Rilpivirine | HIV/AIDS | Non-nucleoside reverse transcriptase inhibitor[1] |

| Alogliptin | Type 2 Diabetes | DPP-4 inhibitor, nitrile interacts with the active site[1] |

The Methoxy Group: A "Scout" for Protein Pockets

The methoxy group is another frequently encountered substituent in pharmaceutical agents, valued for its ability to modulate a compound's biological profile.[5][6] Its key contributions include:

-

Influencing Lipophilicity and Solubility: The methoxy group can strike a balance between a molecule's hydrophilicity and lipophilicity, which is crucial for cellular uptake and distribution.[7]

-

Enhancing Target Binding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, contributing to the ligand-target binding affinity.[8][9]

-

Metabolic Considerations: While the methoxy group can be a site of metabolism (O-demethylation), its presence can also block metabolically labile sites on the aromatic ring.[6]

The Methylamino Group: A Key Player in Pharmacokinetics and Target Interaction

The methylamino group, and N-methylation in general, plays a significant role in drug metabolism and molecular recognition.[10][11]

-

Modulating Basicity and Polarity: The methylamino group influences the basicity and polarity of the molecule, which can affect its solubility, permeability, and interaction with biological targets.[12]

-

Metabolic Stability: N-methylation can impact a compound's metabolic profile by altering its recognition by metabolic enzymes such as cytochrome P450s.[13]

-

Direct Target Interaction: The nitrogen of the methylamino group can act as a hydrogen bond donor or acceptor, and the methyl group itself can engage in van der Waals interactions within a protein's binding pocket.[14]

Hypothesized Therapeutic Applications and Potential Targets

Based on the analysis of its structural components and the known activities of related molecules, we propose two primary therapeutic areas for the investigation of this compound: oncology and metabolic diseases.

Oncology: A Potential Kinase Inhibitor

The benzonitrile scaffold is present in numerous kinase inhibitors.[15] Furthermore, the substitution pattern of this compound is reminiscent of scaffolds known to interact with the ATP-binding site of various kinases.

Hypothesized Targets:

-

Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), etc.

-

Serine/Threonine Kinases: mTOR, Aurora Kinases, etc.

Proposed Mechanism of Action:

This compound could act as a competitive inhibitor at the ATP-binding site of these kinases, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Metabolic Diseases: A Potential DPP-4 Inhibitor

Several quinazolinone derivatives containing a benzonitrile moiety have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.[16] The structural features of this compound suggest it could also fit into the active site of DPP-4.

Proposed Mechanism of Action:

By inhibiting DPP-4, this compound would prevent the degradation of incretin hormones such as GLP-1 and GIP. This would lead to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately improving glycemic control.

A Proposed Drug Discovery and Validation Workflow

To systematically evaluate the therapeutic potential of this compound, we propose the following multi-step workflow:

Caption: Proposed drug discovery workflow for this compound.

Step-by-Step Experimental Protocols

4.1.1 In Silico Screening and Target Identification

-

Objective: To predict potential biological targets of this compound using computational methods.

-

Methodology:

-

Perform a similarity search against chemical databases (e.g., ChEMBL, PubChem) to identify compounds with known biological activities that are structurally similar to the query molecule.

-

Utilize reverse docking software (e.g., PharmMapper, idTarget) to screen the 3D structure of this compound against a library of protein structures to predict potential binding targets.

-

Conduct molecular docking simulations with the top-ranked potential targets (e.g., various kinases, DPP-4) to predict binding modes and estimate binding affinities.

-

4.1.2 In Vitro Enzymatic Assays

-

Objective: To experimentally validate the predicted inhibitory activity of this compound against the identified target enzymes.

-

Methodology (Example for Kinase Inhibition):

-

Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Prepare a dilution series of this compound.

-

In a 96-well plate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations.

-

Incubate the reaction mixture at the optimal temperature for the specific kinase.

-

Measure the kinase activity by quantifying the amount of ADP produced.

-

Calculate the IC50 value of this compound.

-

4.1.3 Cell-Based Assays

-

Objective: To assess the cellular efficacy of this compound in a biologically relevant context.

-

Methodology (Example for Anticancer Activity):

-

Culture a panel of cancer cell lines relevant to the hypothesized kinase targets.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the effect of the compound on cell proliferation.

-

Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

-

Further investigate the mechanism of action using assays for apoptosis (e.g., caspase-3/7 activity) and cell cycle analysis (e.g., flow cytometry).

-

4.1.4 In Vitro ADME Profiling

-

Objective: To evaluate the drug-like properties of this compound.

-

Methodology:

-

Solubility: Determine the kinetic and thermodynamic solubility in phosphate-buffered saline (PBS).

-

Permeability: Assess the permeability using a Caco-2 or PAMPA assay.

-

Metabolic Stability: Incubate the compound with liver microsomes (human, rat) and measure the rate of its disappearance over time to determine its intrinsic clearance.

-

Plasma Protein Binding: Determine the extent of binding to plasma proteins using rapid equilibrium dialysis.

-

Conclusion and Future Directions

This compound is a promising, yet underexplored, small molecule with significant potential in medicinal chemistry. By leveraging the known pharmacological roles of its constituent functional groups, we have constructed a compelling hypothesis for its application as an anticancer or antidiabetic agent. The proposed drug discovery workflow provides a clear and logical path for the systematic evaluation of this compound.

Future research should focus on the synthesis and experimental validation of this compound and its analogs. Structure-activity relationship (SAR) studies will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties. The insights gained from these studies could pave the way for the development of a novel therapeutic agent with a unique mechanism of action.

References

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

-

Ishihara, Y. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

- Dohle, W. (2014). Functional Group Characteristics and Roles. In Basic Concepts in Medicinal Chemistry (pp. 1-20). American Society of Health-System Pharmacists.

-

Various Authors. (n.d.). The role of the methoxy group in approved drugs. ResearchGate. [Link]

- Google Patents. (2014).

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European journal of medicinal chemistry, 273, 116364. [Link]

-

Weinshilboum, R. (1988). Pharmacogenetics of methylation: relationship to drug metabolism. Clinical biochemistry, 21(4), 201–210. [Link]

-

Oreate AI. (2026, January 22). Exploring the Versatile Uses of Methylamine. [Link]

-

Perspective Therapeutics. (2024, February 1). Perspective Therapeutics Introduces “Pre-Targeting” Theranostic Technology Platform. [Link]

-

Wang, X., Wang, Y., Li, X., Yu, Z., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC medicinal chemistry, 12(10), 1650–1671. [Link]

-

Wang, Y., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 27(5), 1447. [Link]

-

Saechs, G. (2024). Clinical Insights into Drug Metabolism and Detoxification Pathways. Journal of Drug Metabolism & Toxicology, 15(1), 321. [Link]

-

Tessema, F. B., et al. (2024). Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species. Frontiers in Pharmacology, 15, 1368943. [Link]

-

Al-Hujaily, E. M., et al. (2024). Discovery of N-Aryl-Benzimidazolone Analogs as Novel Potential HSP90 Inhibitors: A Computational Approach. Molecules, 29(23), 5105. [Link]

-

Li, Z., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(3), 1045. [Link]

-

National Center for Advancing Translational Sciences. (2022). Methotrexate Analogs with Enhanced Efficacy and Safety Profile. [Link]

-

Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Al-Hadiya, B. (n.d.). Phase II (Conjugation) Reactions. [Link]

-

Yuliani, S. H., et al. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Pharmaceutical and Biomedical Sciences, 3(1), 1-10. [Link]

-

Wikipedia. (n.d.). Drug metabolism. [Link]

-

Nakano, K., et al. (2018). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. Journal of medicinal chemistry, 61(17), 7723–7738. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. [Link]

-

Sravya, G. N., & Sriram, D. (2025). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. ResearchGate. [Link]

-

Ishihara, Y. (2024). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery, 19(10), 1279-1283. [Link]

-

de Oliveira, A. S., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Pharmaceutics, 14(10), 2217. [Link]

-

Ishihara, Y. (2024). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. [Link]

-

El-Gazzar, M. G., et al. (2023). Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. Molecules, 28(21), 7401. [Link]

-

Wang, X., et al. (2025). Application of Nitrile in Drug Design. ResearchGate. [Link]

-

Reddy, B. J., et al. (2026). Anticancer Applications of Gold Complexes: Structure–Activity Review. International Journal of Molecular Sciences, 27(3), 965. [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. longdom.org [longdom.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashp.org [ashp.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. brieflands.com [brieflands.com]

The Strategic Incorporation of Substituted Benzonitriles in Modern Drug Discovery: A Technical Guide for Researchers

The benzonitrile moiety, a seemingly simple aromatic ring appended with a nitrile group, has established itself as a cornerstone in modern medicinal chemistry. Its prevalence in a wide array of FDA-approved drugs is a testament to its versatility and favorable pharmacological properties.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the multifaceted roles of substituted benzonitriles in drug discovery. We will delve into the fundamental physicochemical properties that make this scaffold so attractive, examine the synthetic strategies employed for its incorporation, and analyze its application in several major drug classes through detailed case studies. This document moves beyond a mere listing of facts to explain the causality behind experimental choices, offering field-proven insights to aid in the rational design of novel therapeutics.

Chapter 1: The Benzonitrile Moiety: Physicochemical Properties and Rationale for Use in Drug Design

The strategic inclusion of a benzonitrile group into a drug candidate is a deliberate decision, rooted in the unique electronic and structural characteristics of the nitrile functional group. Understanding these properties is paramount to leveraging this scaffold effectively.

Electronic and Structural Features

The nitrile group (—C≡N) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the sp-hybridization of both the carbon and nitrogen.[2] This electronic pull significantly influences the electron density of the attached benzene ring, a feature that can be finely tuned by the placement of other substituents.[3] Structurally, the C—C≡N bond is linear, providing a rigid and well-defined vector for interactions within a protein binding pocket.

Role as a Pharmacophore

The true power of the benzonitrile moiety lies in its ability to act as a versatile pharmacophore, engaging in a variety of favorable interactions with biological targets.[2]

-

Hydrogen Bond Acceptor: The lone pair of electrons on the nitrile's nitrogen atom allows it to serve as an effective hydrogen bond acceptor. This enables it to mimic the interactions of other polar functional groups, such as the carbonyl group in ketones and amides.[2] This mimicry is a cornerstone of its use in many enzyme inhibitors, where it can replicate the binding of natural substrates.

-

Bioisosteric Replacement: The nitrile group is frequently employed as a bioisostere for halogens (like bromine or iodine), a hydroxyl group, or a carbonyl group.[1] This substitution can lead to significant improvements in a compound's pharmacological profile. For instance, replacing a metabolically labile group with a more robust nitrile can enhance metabolic stability and prolong the drug's half-life.[4]

-

Modulator of Physicochemical Properties: The introduction of a benzonitrile can profoundly impact a molecule's overall properties. It can enhance solubility compared to more lipophilic analogs and improve oral bioavailability.[2] The strong dipole moment of the nitrile can also be leveraged to optimize cell permeability and other pharmacokinetic parameters.

-

π-π Stacking Interactions: The electron-deficient nature of the benzonitrile ring, a result of the nitrile's electron-withdrawing properties, makes it an excellent candidate for π-π stacking interactions with the electron-rich aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within a protein's active site.[1]

Covalent Modification

While most interactions involving the nitrile group are non-covalent, there are notable exceptions where it can act as a reactive "warhead." In a select number of drugs, the nitrile group is positioned to undergo a nucleophilic attack from an active site residue, leading to the formation of a covalent bond. This is a powerful strategy for achieving prolonged or irreversible inhibition of the target protein. A prime example of this is the antidiabetic drug Vildagliptin, where the nitrile group covalently binds to a serine residue in the active site of the enzyme dipeptidyl peptidase-4 (DPP-4).[5][6]

Chapter 2: Synthetic Strategies for Substituted Benzonitriles in a Drug Discovery Setting

The successful integration of the benzonitrile scaffold into a drug discovery program hinges on the availability of robust and versatile synthetic methodologies. Over the years, a number of reliable methods have been established, ranging from classical transformations to modern cross-coupling reactions.[7]

Foundational Synthetic Routes

-

The Sandmeyer Reaction: This classic method provides a dependable route to benzonitriles from anilines. The primary amine is first converted to a diazonium salt, which is then treated with a cyanide salt, typically cuprous cyanide, to yield the corresponding benzonitrile.

-

Dehydration of Benzamides: The direct dehydration of a primary benzamide using a variety of dehydrating agents (e.g., phosphorus pentoxide, thionyl chloride) offers a straightforward pathway to the benzonitrile.

-

From Benzaldehydes: Benzaldehydes can be converted to benzonitriles in a one-pot procedure, often proceeding through an intermediate oxime which is then dehydrated.[8]

Modern Cross-Coupling Methodologies

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic compounds, including substituted benzonitriles.

-

Palladium and Nickel-Catalyzed Cyanation of Aryl Halides: This has become a preferred method due to its broad functional group tolerance. Aryl chlorides, bromides, and iodides can be efficiently converted to benzonitriles using a palladium or nickel catalyst and a cyanide source (e.g., zinc cyanide, potassium ferrocyanide). The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields.[7]

-

Suzuki-Miyaura Coupling for Biaryl Benzonitriles: This powerful reaction is particularly important for the synthesis of biaryl compounds, a common motif in many pharmaceuticals. A key example is the synthesis of o-tolyl benzonitrile (OTBN), a critical intermediate for the "sartan" class of antihypertensive drugs.[9][10] In this reaction, an aryl halide is coupled with an aryl boronic acid in the presence of a palladium catalyst and a base.

Detailed Experimental Protocol: A Case Study in Suzuki-Miyaura Coupling for OTBN Synthesis

The following protocol is a representative example of a Suzuki-Miyaura coupling reaction for the synthesis of o-tolyl benzonitrile (OTBN), a key precursor for angiotensin receptor blockers.[10]

Reaction: 2-chlorobenzonitrile + o-tolylboronic acid → 2-(o-tolyl)benzonitrile (OTBN)

Reagents and Materials:

-

2-chlorobenzonitrile

-

o-tolylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene (degassed)

-

Water (degassed)

-

Tetrahydrofuran (THF) (degassed)

-

Reaction vessel (e.g., flame-dried test tube or round-bottom flask) with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Heating mantle or oil bath

-

Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

-

Ethyl acetate, water, brine, anhydrous sodium sulfate for work-up and purification

Procedure:

-

Vessel Preparation: To a flame-dried reaction vessel under an inert atmosphere (Argon), add 2-chlorobenzonitrile (1.0 equiv), o-tolylboronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).

-

Solvent Addition: Seal the vessel and purge with inert gas. Add degassed toluene, water, and THF in an appropriate ratio (e.g., 7:1:1) via syringe.[11]

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.[11]

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Wash the organic layer with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., hexane/ethyl acetate gradient), to afford the pure o-tolyl benzonitrile.

Workflow Diagram for Synthetic Route Selection

The choice of a synthetic route depends on several factors, including the availability of starting materials, the desired substitution pattern, and scalability.

Caption: Decision workflow for selecting a primary synthetic route to substituted benzonitriles.

Chapter 3: Benzonitriles as Privileged Scaffolds in Enzyme Inhibition

The unique properties of the benzonitrile moiety make it a highly effective component in the design of enzyme inhibitors across various therapeutic areas.[12]

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a benzonitrile group that plays a crucial role in their binding and activity.

-

Mechanism of Action: The nitrile group often acts as a hydrogen bond acceptor, interacting with the "hinge region" of the kinase that connects the N- and C-lobes of the enzyme. This interaction is critical for anchoring the inhibitor in the ATP-binding pocket.

-

Case Study: JAK Inhibitors: The Janus kinase (JAK) family of enzymes is central to cytokine signaling. Several approved drugs for autoimmune diseases and myelofibrosis target JAKs.

-

Ruxolitinib, Tofacitinib, and Baricitinib are all JAK inhibitors that incorporate a nitrile group.[1] In these molecules, the nitrile engages in key hydrogen bonding interactions within the ATP-binding site, contributing significantly to their potency and selectivity. The development of these inhibitors involved extensive SAR studies to optimize the benzonitrile-containing scaffold.[1]

-

-

Case Study: BTK Inhibitors (Ibrutinib): Bruton's tyrosine kinase (BTK) is essential for B-cell signaling and is a target for B-cell malignancies. Ibrutinib is a potent and selective BTK inhibitor that forms a covalent bond with a cysteine residue in the active site. While the covalent interaction is driven by a Michael acceptor moiety, the overall binding affinity and selectivity are influenced by the entire molecule, including its benzonitrile-containing fragments.

-

Signaling Pathway Diagram: The JAK-STAT Pathway

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of benzonitrile-containing drugs.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.

-

Mechanism of Action: These drugs work by preventing the degradation of incretin hormones like GLP-1, which in turn enhances glucose-dependent insulin secretion. The benzonitrile moiety is a common feature in many DPP-4 inhibitors, where it typically interacts with a hydrophobic pocket in the enzyme's active site.[4]

-

Case Study: Vildagliptin: Vildagliptin is a potent DPP-4 inhibitor that exhibits a unique mechanism of action. Its cyanopyrrolidine moiety forms a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site, leading to prolonged enzyme inhibition.[6][13] This covalent interaction contributes to its high potency and long duration of action.

| Structural Modification | Effect on DPP-4 Inhibition | Rationale/Example |

| Benzonitrile Moiety | Potent inhibition | Interacts with hydrophobic pocket and key residues like Arginine.[2] |

| Fluorine Substitution on Ring | Increased potency and metabolic stability | Enhances binding and blocks potential sites of metabolism.[14] |

| Piperidine/Pyrrolidine Ring | Occupies S1/S2 pockets | Mimics the proline residue of natural substrates. |

| Amino Group | Forms salt bridge | Interacts with glutamic acid residues in the active site. |

Table 1: Structure-Activity Relationship (SAR) of Benzonitrile-Containing DPP-4 Inhibitors

Aromatase Inhibitors

Aromatase is a key enzyme in the biosynthesis of estrogens and is a major target for the treatment of hormone-receptor-positive breast cancer.

-

Mechanism of Action: Non-steroidal aromatase inhibitors bind reversibly to the active site of the enzyme, competing with the natural substrate, androstenedione.

-

Case Study: Letrozole and Anastrozole: Both Letrozole and Anastrozole are highly potent and selective third-generation aromatase inhibitors.[2] A key structural feature of both drugs is a para-substituted benzonitrile. The nitrile nitrogen is believed to coordinate with the heme iron atom in the enzyme's active site, mimicking the interaction of the substrate's ketone group.[2] This interaction is critical for their inhibitory activity, and SAR studies have shown that the para-position of the nitrile is essential.[2]

Experimental Protocols for Enzyme Inhibition Assays

In Vitro Kinase Inhibition Assay (Generic Luminescent Protocol): This protocol is designed to measure the activity of a kinase by quantifying the amount of ATP consumed during the phosphorylation reaction. A decrease in signal indicates inhibition.

-

Reagent Preparation: Prepare kinase buffer, kinase enzyme solution, substrate solution, and ATP solution at desired concentrations. Prepare serial dilutions of the benzonitrile test compound and a known inhibitor (positive control).

-

Reaction Setup: In a 96-well plate, add 5 µL of the test compound or control to each well.

-

Kinase/Substrate Addition: Add 20 µL of a kinase/substrate mixture to each well.

-

Initiate Reaction: Add 25 µL of ATP solution to each well to start the reaction. Incubate at 30°C for 60 minutes.

-

Stop Reaction & Detect Signal: Add 50 µL of a detection reagent (e.g., Kinase-Glo®) that measures remaining ATP via a luciferase reaction. Incubate at room temperature for 10 minutes.[15]

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

DPP-4 Inhibition Assay (Fluorometric): This assay measures DPP-4 activity by detecting the cleavage of a fluorogenic substrate.

-

Reagent Preparation: Prepare DPP-4 assay buffer, DPP-4 enzyme solution, and the fluorogenic substrate (e.g., Gly-Pro-AMC). Prepare serial dilutions of the benzonitrile test compound and a known inhibitor like Sitagliptin.[16]

-

Assay Plate Setup: Add 25 µL of assay buffer to each well of a 96-well black plate. Add 5 µL of the test compound or control.

-

Enzyme Addition: Add 10 µL of the DPP-4 enzyme solution to each well. Incubate at 37°C for 10 minutes.[17]

-

Substrate Addition: Add 10 µL of the Gly-Pro-AMC substrate to start the reaction.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 1-2 minutes for 30 minutes at 37°C.[16]

-

Data Analysis: Determine the reaction rate (V) from the linear portion of the kinetic curve. Calculate the percent inhibition and determine the IC₅₀ value.

Chapter 4: Benzonitriles in Targeting Other Major Drug Classes

Nuclear Hormone Receptor Modulation

-

Androgen Receptor Antagonists: The androgen receptor (AR) is a key driver of prostate cancer.

-

Case Study: Enzalutamide and Apalutamide: These are second-generation non-steroidal AR antagonists that have significantly improved outcomes for patients with prostate cancer. Unlike first-generation drugs, they are pure antagonists with no partial agonist activity.[1] Both molecules feature a complex structure that includes a benzonitrile moiety. The benzonitrile group is crucial for their high binding affinity and antagonist character, fitting into a specific pocket of the AR ligand-binding domain.[1]

-

Antiviral and Antimicrobial Agents

The benzonitrile scaffold is also present in drugs targeting infectious diseases.

-

HCV Entry Inhibitors: Certain 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent inhibitors of Hepatitis C Virus (HCV) entry into host cells.[12] The lead compound in one study demonstrated an EC₅₀ value in the nanomolar range.[12]

Experimental Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of a compound on cell viability by measuring the metabolic activity of living cells.

-

Cell Seeding: Seed cancer cells (e.g., HCT116, BEL-7402) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the benzonitrile test compound. Remove the old media from the cells and add fresh media containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

Incubation: Incubate the plate for 24-72 hours in a CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[18]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of the compound.

Chapter 5: Future Perspectives and Emerging Applications

The utility of the benzonitrile scaffold in drug discovery is far from exhausted. Research continues to expand its applications into new and exciting areas.

-

Novel Synthetic Methodologies: There is a continuous drive towards more efficient and environmentally friendly synthetic methods. Recent advances in flow chemistry, photoredox catalysis, and enzymatic synthesis are being applied to the preparation of substituted benzonitriles, offering improved yields and sustainability.[19]

-

New Therapeutic Targets: The benzonitrile moiety is being explored in inhibitors for a host of other targets, including metabolic enzymes, epigenetic targets, and protein-protein interaction modulators.

-

PROTACs and Other Novel Modalities: The benzonitrile group's favorable properties and well-defined structural vector make it an attractive component for more complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), where it can serve as a ligand for either the target protein or the E3 ligase.

Conclusion

Substituted benzonitriles are a privileged class of compounds that have earned a prominent place in the medicinal chemist's toolbox. Their unique combination of electronic properties, ability to engage in diverse and crucial binding interactions, and amenability to a wide range of synthetic transformations ensures their continued importance in drug discovery. From kinase inhibitors to nuclear receptor modulators, the benzonitrile scaffold has demonstrated its capacity to form the core of highly effective and safe medicines. As our understanding of disease biology deepens and synthetic methodologies advance, the strategic application of substituted benzonitriles will undoubtedly continue to fuel the development of the next generation of innovative therapeutics.

References

- CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google P

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. (URL: [Link])

-

Wang, X., Wang, Y., Li, X., Yu, Z., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650–1671. (URL: [Link])

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (URL: [Link])

-

Covalent Inhibition Mechanism of Antidiabetic Drugs—Vildagliptin vs Saxagliptin | ACS Catalysis - ACS Publications. (URL: [Link])

-

BTK Activity Assay | A Validated BTK Inhibitor Screening Assay - BellBrook Labs. (URL: [Link])

-

Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. (URL: [Link])

-

Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans | Semantic Scholar. (URL: [Link])

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - NIH. (URL: [Link])

-

Ahren, B. (2011). Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. Diabetes, Obesity and Metabolism, 13(9), 775–783. (URL: [Link])

-

Application of Organometallic Catalysts for the Synthesis of o-Tolyl Benzonitrile, a Key Starting Material for Sartans | Request PDF - ResearchGate. (URL: [Link])

-

Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. (URL: [Link])

-

New methods for the synthesis of substituted nitriles - Duquesne Scholarship Collection. (URL: [Link])

-

Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC - NIH. (URL: [Link])

-

Discovery of a Potent and Highly Selective Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor as “Antidiabesity” Agent - AIR Unimi. (URL: [Link])

-

Kinase assays | BMG LABTECH. (URL: [Link])

-

Cell viability assay. (A) Cytotoxic activity of compounds 1, 2, and 5... - ResearchGate. (URL: [Link])

-

The Covalent Inhibition Mechanism of Antidiabetic Drugs--Vildagliptin vs Saxagliptin | Request PDF - ResearchGate. (URL: [Link])

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (URL: [Link])

-

Screening and Characterization of Allosteric Small Molecules Targeting Bruton's Tyrosine Kinase - PMC - PubMed Central. (URL: [Link])

-

Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])

-

Structure-activity relationship (SAR) and binding affinity of DPP-4 enzyme with catechin and top three potent inhibitors namely diprotin- A, vildagliptin and sitagliptin respectively. - ResearchGate. (URL: [Link])

-

Jana, A., Ravichandiran, V., & Swain, S. P. (2021). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. New Journal of Chemistry, 45(39), 18273–18285. (URL: [Link])

-

Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - NIH. (URL: [Link])

-

BTK Assay Kit - BPS Bioscience. (URL: [Link])

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (URL: [Link])

- US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google P

-

Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - Frontiers. (URL: [Link])

-

A Flow Cytometry-Based Cell Surface Protein Binding Assay for Assessing Selectivity and Specificity of an Anticancer Aptamer - JoVE. (URL: [Link])

-